

Application Note: High-Sensitivity Mass Spectrometric Analysis of Theophylline EP Impurity C

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Compound of Interest

Compound Name: *Theophylline EP impurity C*

Cat. No.: *B195704*

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Abstract

This application note details a robust method for the sensitive and specific analysis of **Theophylline EP Impurity C** (also known as Theophylline Related Compound C) using Liquid Chromatography-Mass Spectrometry (LC-MS). Theophylline, a widely used bronchodilator, requires stringent purity control to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several impurities that must be monitored, with Impurity C being a key related substance. This document provides a comprehensive protocol for the quantification of **Theophylline EP Impurity C**, including sample preparation, LC-MS conditions, and data analysis. The provided methodologies are designed to be readily implemented in a pharmaceutical quality control or research laboratory setting.

Introduction

Theophylline, a methylxanthine derivative, is a critical therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The manufacturing process of Theophylline can lead to the formation of several related substances, which are considered impurities. Regulatory bodies like the European Pharmacopoeia mandate strict control over these impurities to ensure the quality and safety of the final drug product. **Theophylline EP Impurity C**, chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-

1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a specified impurity that requires accurate and sensitive analytical methods for its detection and quantification.[1][2][3][4][5][6]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of pharmaceutical impurities.[7][8][9] This application note presents a detailed LC-MS/MS method for the analysis of **Theophylline EP Impurity C**, providing researchers and drug development professionals with the necessary protocols to ensure compliance with regulatory standards.

Chemical Information

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)
Theophylline EP Impurity C	N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide	C ₇ H ₁₀ N ₄ O ₃	198.18

Experimental Protocols

Sample Preparation

- Standard Solution Preparation:
 - Accurately weigh a suitable amount of **Theophylline EP Impurity C** reference standard.
 - Dissolve in a diluent (e.g., a mixture of water and methanol, 50:50 v/v) to prepare a stock solution of 100 µg/mL.
 - Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
- Sample Solution Preparation (for Theophylline Drug Substance):
 - Accurately weigh approximately 25 mg of the Theophylline drug substance.
 - Dissolve in the diluent to a final volume of 25 mL to achieve a concentration of 1 mg/mL.

- Filter the solution through a 0.22 μm syringe filter prior to LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a starting point for method development and can be optimized as needed.

Liquid Chromatography Conditions:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 $^{\circ}\text{C}$
Injection Volume	5 μL

Mass Spectrometry Conditions:

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (Q1)	m/z 199.08
Product Ions (Q3)	m/z 57.04, 82.03, 69.04, 42.03, 72.04
Collision Energy (CE)	To be optimized for each transition (start with a range of 10-30 eV)
Dwell Time	100 ms

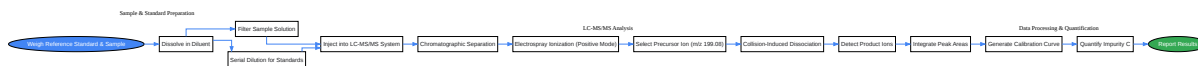
Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of **Theophylline EP Impurity C**. The precursor ion is the protonated molecule $[M+H]^+$. The product ions are based on publicly available fragmentation data for a compound with an identical structure.^[10]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) for Quantification	Product Ion (m/z) for Confirmation
Theophylline EP Impurity C	199.08	57.04	82.03

Experimental Workflow

The logical flow of the analytical process is depicted in the following diagram.

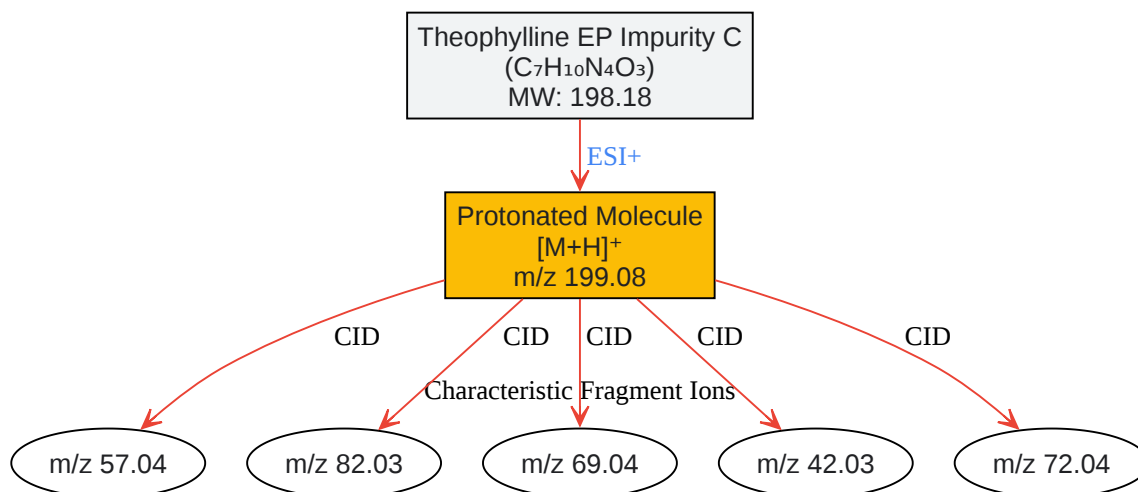


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Caption: Experimental workflow for the analysis of **Theophylline EP Impurity C**.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the mass spectrometric detection of **Theophylline EP Impurity C**, from the intact molecule to its characteristic fragments.



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Caption: Fragmentation pathway of **Theophylline EP Impurity C** in positive ESI-MS/MS.

Conclusion

This application note provides a detailed and actionable protocol for the mass spectrometric analysis of **Theophylline EP Impurity C**. The described LC-MS/MS method is highly sensitive and specific, making it suitable for routine quality control testing and research applications in the pharmaceutical industry. By implementing this method, laboratories can ensure the accurate quantification of this critical impurity, contributing to the overall safety and quality of Theophylline drug products. Further method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines.

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